Ganglioside GT1

Vue d'ensemble

Description

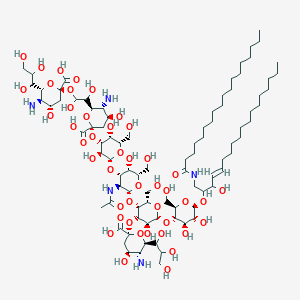

Trisialoganglioside GT1b is a type of ganglioside that is characterized by having two sialic residues linked to the inner galactose unit . It is a major molecular determinant on the surfaces of vertebrate nerve cells . It is composed of a neutral tetra-saccharide core, with one or two sialic acid on the internal galactose and an extra sialic acid on the non-reducing terminal of galactose .

Synthesis Analysis

The biosynthesis of GT1b involves several enzymes. The contributions of four mouse genes, St3gal1 through St3gal4, have been evaluated for the biosynthesis of GD1a and GT1b . A sialyltransferase activity has been demonstrated using a membrane fraction of embryonic chick brain, which catalyzes the synthesis of the tetrasialoganglioside GQ1b from added trisialoganglioside GT1b and CMP-N-acetyl [4-14C]neuraminic acid .

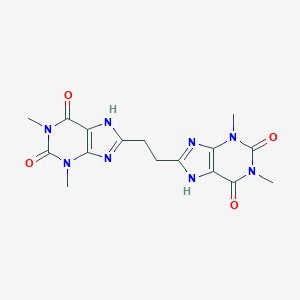

Molecular Structure Analysis

The molecular structure of Trisialoganglioside GT1b is C88H157N5O44 . The conformational property of oligosaccharide GT1b in an aqueous environment was studied by molecular dynamics (MD) simulation using an all-atom model. Based on the trajectory analysis, three prominent conformational models were proposed for GT1b .

Chemical Reactions Analysis

Trisialoganglioside GT1b has been shown to have inhibitory effects towards human humoral immune responses. At 0.1-10 μM, it can inhibit spontaneous IgG, IgM, and IgA production by human peripheral blood mononuclear cells .

Physical and Chemical Properties Analysis

Trisialoganglioside GT1b is a lyophilized powder that is soluble in DMSO and ethanol . Its molecular formula is C88H157N5O44 .

Applications De Recherche Scientifique

Modulation de la signalisation des récepteurs dépendants des neurotrophines

Le ganglioside GT1 joue un rôle direct dans la modulation des voies de signalisation des récepteurs dépendants des neurotrophines. Cela inclut l’influence sur l’activité des neurotrophines, qui sont essentielles à la survie, au développement et à la fonction des neurones .

Régulation du flux de calcium

Ce composé est impliqué dans la régulation du flux de calcium à travers la membrane plasmique. Les ions calcium jouent un rôle essentiel dans divers processus cellulaires, notamment la neurotransmission et la contraction musculaire .

Stabilisation de la conformation des protéines

Il a été démontré que le GT1b stabilise la conformation correcte de protéines telles que l’α-synucléine, ce qui est important compte tenu de son association avec des maladies neurodégénératives comme la maladie de Parkinson .

Reconnaissance cellule-cellule et interaction avec les agents pathogènes

Les gangliosides, y compris le GT1b, sont des acteurs clés dans les processus de reconnaissance cellule-cellule. Ils servent de récepteurs qui peuvent être exploités par les virus et autres agents pathogènes pour pénétrer dans les cellules .

Régulation des protéines de signalisation

Le GT1b régule les protéines de signalisation telles que le récepteur du facteur de croissance épidermique (EGFR) et le récepteur du facteur de croissance de l’endothélium vasculaire (VEGFR), qui sont essentielles à la signalisation cellulaire et à l’angiogenèse .

Promotion de la croissance des neurites

L’application exogène de gangliosides comme le GT1b peut favoriser la croissance des neurites, ce qui est essentiel pour le câblage correct du système nerveux pendant le développement et la réparation .

Neuroprotection et maintien de la neurogenèse

Le GT1b a un effet neuroprotecteur contre les lésions toxiques et joue un rôle clé dans le maintien de la neurogenèse, qui est le processus par lequel de nouveaux neurones sont formés dans le cerveau .

Effets anti-inflammatoires sur la microglie

Des études ont montré que les gangliosides ont un effet anti-inflammatoire sur la microglie, qui sont des cellules immunitaires du cerveau. Cela peut aider à atténuer la neurodégénérescence causée par des stimuli inflammatoires .

Mécanisme D'action

Target of Action

Ganglioside GT1 primarily targets proteins involved in cell signaling and cell-to-cell recognition . It interacts with proteins such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR) . These receptors play a significant role in cellular processes like cell growth, differentiation, and angiogenesis .

Mode of Action

This compound interacts with its targets through carbohydrate-specific interactions . It acts as a receptor in cell-cell recognition, which can be exploited by viruses and other pathogens . Additionally, it regulates signaling proteins like EGFR and VEGFR through lateral interaction in the membrane . This interaction can affect the malignant progression of tumor-associated gangliosides, making them attractive targets for cancer immunotherapies .

Biochemical Pathways

Gangliosides, including GT1, are involved in various biochemical pathways. They play a crucial role in protecting host organs and tissues from complement attack by binding the complement regulatory protein factor H . This interaction can modulate the immune response and potentially induce cytotoxic and inflammatory activity . Gangliosides also modulate the activity of insulin receptors and have an inhibitory effect on both EGFR and VEGFR .

Pharmacokinetics

It is known that gangliosides are highly enriched in the brain and play important roles in cell signaling and immunomodulation

Result of Action

The interaction of this compound with its targets results in various molecular and cellular effects. For instance, it can decrease inflammatory responses in microglia, even when administered after microglia activation . These anti-inflammatory effects depend on the presence of the sialic acid residue in the GT1 glycan headgroup and the presence of a lipid tail . Other gangliosides, including GD3, GD1a, GD1b, and GT1b, share similar anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the expression patterns of gangliosides vary in different tissues, during different life periods, and in different animals . Moreover, gangliosides can become targets for autoimmunity and act as receptors for microbes and toxins . These factors can significantly impact the action of this compound.

Safety and Hazards

The safety data sheet for Trisialoganglioside GT1b advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Research on Trisialoganglioside GT1b promises to reveal mechanisms of molecular control related to nerve and glial cell differentiation, neuronal excitability, axon outgrowth after nervous system injury, and protein folding in neurodegenerative diseases . The St3gal2-GT1b-TLR2 axis may offer a novel therapeutic target for the treatment of neuropathic pain .

Analyse Biochimique

Biochemical Properties

Ganglioside GT1 interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme β-galactosidase, which is involved in its biosynthesis . This compound also functions as a receptor for various toxins, bacteria, viruses, and autoantibodies . These interactions are crucial for many biochemical reactions involving this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For example, this compound can regulate signaling proteins such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR) through lateral interaction in the membrane .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It can act as a receptor in cell-cell recognition, which can be exploited by viruses and other pathogens . Moreover, this compound can regulate signaling proteins through lateral interaction in the membrane .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study of Guillain-Barre Syndrome, it was found that the presence of anti-ganglioside antibodies could affect the progression of the disease over time .

Metabolic Pathways

This compound is involved in various metabolic pathways. Its biosynthesis starts in the endoplasmic reticulum and is completed in the Golgi apparatus . The degradation of this compound occurs primarily in lysosomes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After its biosynthesis, this compound is transported to the plasma membrane by exocytotic membrane flow . It is primarily positioned in the plasma membrane with the ceramide part anchored in the membrane and the glycan part exposed on the surface of the cell .

Subcellular Localization

This compound is mainly found in the outer leaflets of the plasma membrane . Its hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in cis (within the same membrane) as well as trans interactions (with molecules on other cells and in the extracellular space) that result in modulation of cell signaling and cell-to-cell communication .

Propriétés

IUPAC Name |

(2R,4S,5R,6R)-2-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-3-acetamido-2-[(2S,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-1-(octadecanoylamino)octadec-4-en-2-yl]oxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-6-[2-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,2-dihydroxyethyl]-4-hydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H157N5O44/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-56(107)92-37-51(45(101)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)124-80-66(113)65(112)70(54(42-98)127-80)129-82-69(116)77(136-87(84(120)121)35-46(102)57(89)72(132-87)61(108)49(105)38-94)71(55(43-99)128-82)130-79-60(93-44(3)100)75(63(110)52(40-96)125-79)131-81-68(115)76(64(111)53(41-97)126-81)135-86(83(118)119)34-47(103)59(91)74(134-86)67(114)78(117)137-88(85(122)123)36-48(104)58(90)73(133-88)62(109)50(106)39-95/h30,32,45-55,57-82,94-99,101-106,108-117H,4-29,31,33-43,89-91H2,1-3H3,(H,92,107)(H,93,100)(H,118,119)(H,120,121)(H,122,123)/b32-30+/t45?,46-,47-,48-,49?,50?,51?,52-,53-,54+,55-,57+,58+,59+,60-,61?,62?,63+,64+,65+,66+,67?,68-,69-,70+,71+,72+,73+,74+,75-,76+,77-,78?,79+,80+,81+,82+,86+,87+,88+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPEYQWKCQBBU-ADMXJUBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C(C=CCCCCCCCCCCCCC)O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(O)OC6(CC(C(C(O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C(/C=C/CCCCCCCCCCCCC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O[C@]5(C[C@@H]([C@H]([C@@H](O5)C(C(O)O[C@]6(C[C@@H]([C@H]([C@@H](O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)O[C@]7(C[C@@H]([C@H]([C@@H](O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H157N5O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1989.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59247-13-1 | |

| Record name | Trisialoganglioside GT1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059247131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol](/img/structure/B159195.png)

![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)